2,2-dimethyl-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide
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Overview
Description
2,2-dimethyl-N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with an appropriate alkyl halide to introduce the pentyl group.
Amidation: The final step involves the reaction of the alkylated benzimidazole with 2,2-dimethylpropanoyl chloride in the presence of a base to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzimidazole core or the amide functionality.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the benzimidazole ring or the alkyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring or the alkyl chain.
Scientific Research Applications
2,2-dimethyl-N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s benzimidazole core is known for its potential as an antiparasitic and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects. For example, it may inhibit microtubule formation in parasites, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: A well-known antiparasitic agent with a benzimidazole core.
Albendazole: Another antiparasitic agent with structural similarities.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Uniqueness
2,2-dimethyl-N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives
Properties
Molecular Formula |
C19H29N3O |
---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[1-(1-pentylbenzimidazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C19H29N3O/c1-6-7-10-13-22-16-12-9-8-11-15(16)21-17(22)14(2)20-18(23)19(3,4)5/h8-9,11-12,14H,6-7,10,13H2,1-5H3,(H,20,23) |
InChI Key |
ZVWXLLBNJBBWOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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